molecular formula C11H18O2 B14504434 Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate CAS No. 62934-99-0

Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate

Cat. No.: B14504434
CAS No.: 62934-99-0
M. Wt: 182.26 g/mol
InChI Key: CABFXCYMSAGIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methylbicyclo[222]octane-2-carboxylate is a chemical compound with a unique bicyclic structure It is part of the bicyclo[222]octane family, which is known for its stability and rigidity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate typically involves a series of organic reactions. One common method is the Diels-Alder reaction, which forms the bicyclic structure. This is followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound in mechanistic studies.

    Biology: Investigated for its potential biological activity and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, which can influence its binding to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

62934-99-0

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate

InChI

InChI=1S/C11H18O2/c1-11-5-3-8(4-6-11)9(7-11)10(12)13-2/h8-9H,3-7H2,1-2H3

InChI Key

CABFXCYMSAGIPV-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)C(C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.